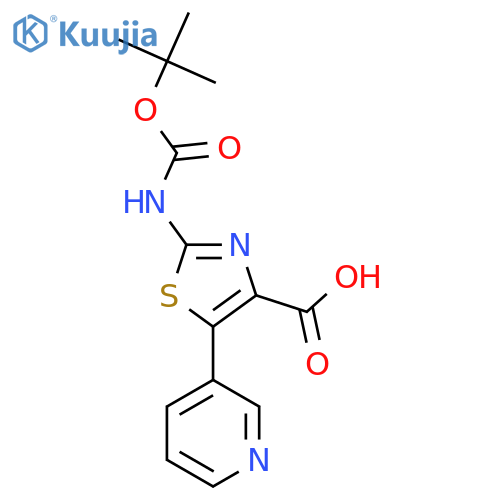Cas no 2172124-31-9 (2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid)

2172124-31-9 structure
商品名:2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
- EN300-1458460
- 2172124-31-9
- 2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid
-
- インチ: 1S/C14H15N3O4S/c1-14(2,3)21-13(20)17-12-16-9(11(18)19)10(22-12)8-5-4-6-15-7-8/h4-7H,1-3H3,(H,18,19)(H,16,17,20)
- InChIKey: YTGIDQRLBRWQTD-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(C(=O)O)=C1C1C=NC=CC=1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 321.07832714g/mol
- どういたいしつりょう: 321.07832714g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 427
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1458460-1000mg |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1458460-500mg |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1458460-10000mg |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 10000mg |
$3131.0 | 2023-09-29 | ||
| Enamine | EN300-1458460-5000mg |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1458460-2500mg |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1458460-0.05g |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1458460-0.1g |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1458460-0.5g |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1458460-50mg |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1458460-5.0g |
2-{[(tert-butoxy)carbonyl]amino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
2172124-31-9 | 5g |
$2110.0 | 2023-06-06 |
2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid 関連文献
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
2172124-31-9 (2-{(tert-butoxy)carbonylamino}-5-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量